3-(Benzyloxy)-5-methylpyridine
Overview
Description
“3-(Benzyloxy)-1-propanol” is an organic building block . It undergoes cleavage selectively at the C3-O position in the presence of a ruthenium catalyst .
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions of benzyloxy derivatives with various aminophenol derivatives . The synthesized compounds are usually characterized by various spectroscopic techniques .Molecular Structure Analysis
The molecular structure of similar compounds is often determined using spectroscopic techniques such as FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence, mass spectrometry, elemental analysis (CHN), and physical studies (TGA, XRD, molar conductance, melting point) .Chemical Reactions Analysis
Benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .Scientific Research Applications
FLAP Inhibitors Development
3-(Benzyloxy)-5-methylpyridine derivatives have been explored in the development of potent 5-lipoxygenase-activating protein (FLAP) inhibitors. The compound AM803, which includes a 5-methylpyridin moiety, demonstrates significant potency in inhibiting LTB4 in human blood and has promising preclinical toxicology and pharmacokinetics. This compound has completed phase 1 clinical studies and is undergoing phase 2 trials in asthmatic patients, highlighting its potential in respiratory disease management (Stock et al., 2011).
Synthesis of Piperazines and Piperidines
Research on the asymmetric synthesis of piperazines and piperidines, vital components in various pharmaceuticals, involves the use of derivatives like 5-methylpyridine. These syntheses lead to enantiomerically pure forms of 3-substituted piperidines, demonstrating the chemical's role in creating structurally complex and biologically active molecules (Micouin et al., 1994).
Heterocyclic Chemistry
In heterocyclic chemistry, the compound's derivatives have been instrumental in forming various heterocycles, such as dihydrocyclopenta[d]pyrido[1,2-a]pyrimidin-10(1H)one. These compounds find applications in creating bioactive molecules with potential therapeutic benefits (Yale, 1977).
Benzylation of Alcohols
3-(Benzyloxy)-5-methylpyridine derivatives like 2-Benzyloxy-1-methylpyridinium triflate have been utilized for the benzylation of alcohols. This process is significant in organic synthesis, indicating the compound's versatility in chemical transformations (Poon & Dudley, 2006).
Enantioselective Synthesis
The compound has been used in the enantioselective synthesis of (+)-pseudoconhydrine and (+)-N-methylpseudoconhydrine, showcasing its role in the creation of chirally pure substances vital in pharmaceutical development (Sakagami et al., 1996).
Molecular Structure Studies
Studies on the molecular structure of derivatives like 3-(2-benzyloxy-6-hydroxyphenyl)-5-styrylpyrazoles have been conducted. Such research provides insights into the structural characteristics of these compounds, which is essential for understanding their potential interactions and activities in biological systems (Pinto et al., 1999).
Safety And Hazards
properties
IUPAC Name |
3-methyl-5-phenylmethoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-11-7-13(9-14-8-11)15-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZDHECNCSYQAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-5-methylpyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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